N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N'-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE
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Overview
Description
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a benzodioxole ring, a morpholine ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.
Morpholine Addition: The morpholine ring is introduced via a nucleophilic substitution reaction.
Coupling with Ethanediamide: The final step involves coupling the benzodioxole-morpholine intermediate with ethanediamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodioxole and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzodioxole and morpholine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6-METHYLPYRIMIDIN-4-YL]-D-PROLINAMIDE
- **N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE
Uniqueness
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE is unique due to its combination of a benzodioxole ring with a morpholine ring and an ethanediamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-16-4-2-3-5-18(16)13-24-22(27)23(28)25-14-19(26-8-10-29-11-9-26)17-6-7-20-21(12-17)31-15-30-20/h2-7,12,19H,8-11,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQNNSZSCUZPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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